Selitrectinib

Descripción general

Descripción

Selitrectinib es un prometedor inhibidor oral de la quinasa del receptor de tropomiosina, actualmente en ensayos clínicos de fase I/II para el tratamiento de cánceres histológicamente agnósticos que son positivos para fusiones de la quinasa del receptor de tropomiosina . Fue diseñado para superar la resistencia mediada por mutaciones adquiridas en el dominio de la quinasa, que a menudo se desarrollan con los inhibidores de la quinasa del receptor de tropomiosina de primera generación .

Aplicaciones Científicas De Investigación

Selitrectinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los inhibidores de la quinasa del receptor de tropomiosina.

Biología: Se utiliza para investigar el papel de las fusiones de la quinasa del receptor de tropomiosina en varios procesos biológicos.

Mecanismo De Acción

Selitrectinib ejerce sus efectos inhibiendo la actividad de la quinasa del receptor de tropomiosina, que está involucrada en el crecimiento y supervivencia celular. El compuesto se une al dominio de la quinasa del receptor, evitando su activación y las vías de señalización subsiguientes . Esta inhibición conduce a la supresión del crecimiento y proliferación tumoral .

Safety and Hazards

Selitrectinib brain accumulation and oral availability are substantially restricted by ABCB1 and ABCG2, and this can be reversed by pharmacological inhibition . Moreover, oral availability of this compound is limited by CYP3A activity . The safety data sheet suggests avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water and seek medical advice .

Direcciones Futuras

Selitrectinib is currently in phase I/II clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions . It has been developed in parallel with clinical trials to prepare for the emergence of resistance to larotrectinib . Improving CNS permeability is a focus for further optimization .

Análisis Bioquímico

Biochemical Properties

Selitrectinib interacts with TRK fusion proteins, which are sensitive to TRK inhibitors . It has shown highly potent and selective activity against all NTRK resistance mutations in structure modeling, enzyme assays, cell line assays, and studies in animal models . This compound is markedly transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 .

Cellular Effects

This compound has demonstrated potent inhibition of cell proliferation in TRK fusion-containing cellular models . It has also shown dramatic reduction in fluorodeoxyglucose uptake within the tumor .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically TRK fusion proteins . It has been observed that differences in macrocyclic inhibitor structure, binding orientation, and conformational flexibility affect the potency and mutant selectivity of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, isolated progression was observed at high drug doses, and the tumor continued to grow slowly . The relative tissue distribution of this compound remained unaltered .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, this compound caused tumor regression in LMNA–NTRK1 xenograft models harboring various mutations .

Metabolic Pathways

This compound is involved in metabolic pathways that include the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex . These enzymes and cofactors interact with this compound and affect its metabolic flux.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is substantially transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 . The transport and distribution of this compound are substantially restricted by ABCB1 and ABCG2 .

Métodos De Preparación

Selitrectinib se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicasLa ruta sintética exacta y los métodos de producción industrial son de propiedad privada y no se divulgan públicamente en detalle .

Análisis De Reacciones Químicas

Selitrectinib experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

Selitrectinib se compara con otros compuestos similares, como:

Larotrectinib: Un inhibidor de la quinasa del receptor de tropomiosina de primera generación que es eficaz pero a menudo conduce a resistencia.

Entrectinib: Otro inhibidor de primera generación con limitaciones similares.

Repotrectinib: Un inhibidor de próxima generación diseñado para superar las mutaciones de resistencia, similar a this compound.

This compound es único en su capacidad para superar la resistencia mediada por mutaciones adquiridas en el dominio de la quinasa, lo que lo convierte en una valiosa adición al arsenal de inhibidores de la quinasa del receptor de tropomiosina .

Propiedades

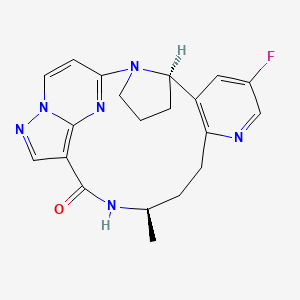

IUPAC Name |

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIHOVSAMBXIB-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097002-61-2 | |

| Record name | Selitrectinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selitrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELITRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

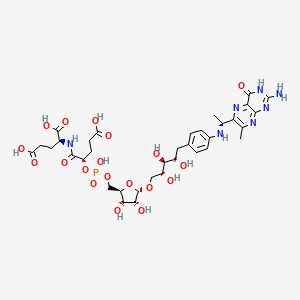

![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)

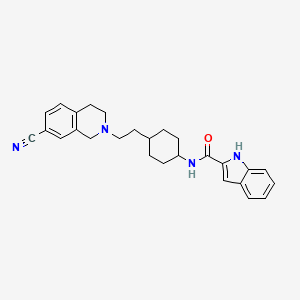

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)